ethyl 3-(2-fluorophenyl)-5-[2-(3-methylphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
CAS No.: 888451-26-1
Cat. No.: VC11872963
Molecular Formula: C24H20FN3O4S
Molecular Weight: 465.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 888451-26-1 |
|---|---|
| Molecular Formula | C24H20FN3O4S |
| Molecular Weight | 465.5 g/mol |
| IUPAC Name | ethyl 3-(2-fluorophenyl)-5-[[2-(3-methylphenyl)acetyl]amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
| Standard InChI | InChI=1S/C24H20FN3O4S/c1-3-32-24(31)21-16-13-33-22(26-19(29)12-15-8-6-7-14(2)11-15)20(16)23(30)28(27-21)18-10-5-4-9-17(18)25/h4-11,13H,3,12H2,1-2H3,(H,26,29) |
| Standard InChI Key | ZDIDIELIHWWBCC-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=CC=C4F |
| Canonical SMILES | CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=CC(=C3)C)C4=CC=CC=C4F |
Introduction
Molecular Formula
CHFNOS
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Below is a generalized synthetic route:
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Formation of the Thieno[3,4-d]pyridazine Core:
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A cyclization reaction involving a thiophene derivative and a hydrazine-based reagent.
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Introduction of Substituents:
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The 2-fluorophenyl group can be introduced via electrophilic substitution or coupling reactions.
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The acetamido group is added through nucleophilic substitution or amidation.
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Esterification:
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The carboxylic acid functionality is esterified using ethanol in the presence of an acid catalyst.
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Reaction Scheme (Hypothetical)
Biological Activities
Compounds with similar structures have shown promising activities in various therapeutic areas:
Anticancer Potential
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The thieno[3,4-d]pyridazine scaffold has been studied for its ability to inhibit cancer cell growth by interacting with enzymes or receptors critical for tumor progression.
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Fluorine substitution often enhances binding affinity to biological targets due to its electronegativity and size.
Antimicrobial Activity
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Heterocyclic compounds containing sulfur and nitrogen have demonstrated broad-spectrum antimicrobial properties.
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are typically employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies chemical shifts of protons (H) and carbons (C). |
| Mass Spectrometry (MS) | Confirms molecular weight and fragmentation patterns. |
| Infrared (IR) Spectroscopy | Detects functional groups (e.g., C=O, NH). |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and stability. |
Comparative Analysis with Related Compounds
Below is a comparison between this compound and similar derivatives:
| Feature | Ethyl 3-(2-fluorophenyl)... | Related Thieno[3,4-d]pyridazines |
|---|---|---|
| Fluorine Substitution | Present | Absent/Varied |
| Biological Activity | Potential anticancer/inflammatory | Variable |
| Solubility | Enhanced due to ethyl ester | Moderate |
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